Fistularin 2

Description

Contextualization within Marine Natural Products Chemistry

Marine natural products chemistry is a specialized area of research dedicated to the discovery of new chemical entities from marine organisms. geomar.decsic.es These low molecular weight secondary metabolites are often structurally complex and have been refined through millions of years of evolution to perform specific biological functions. geomar.de Scientists in this field investigate a wide array of marine life, including sponges, algae, and microorganisms, to uncover molecules with potential applications as drugs, agrochemicals, or cosmetics. geomar.deoup.com

Marine invertebrates, being often sessile and soft-bodied, have developed a sophisticated chemical arsenal (B13267) for defense against predators, parasites, and microbial colonization. noaa.govnih.gov This has made them a particularly fruitful source of pharmacologically active substances. noaa.gov Sponges (phylum Porifera) are among the most prolific producers of bioactive compounds, yielding a diverse range of chemical classes including alkaloids, terpenes, and peptides. nih.govnih.govencyclopedia.pubsphinxsai.com The study of these compounds not only provides leads for new drug development but also offers insights into fundamental ecological interactions in the marine environment. geomar.de

Significance of Bromotyrosine Alkaloids in Marine Organisms

Among the diverse chemical scaffolds discovered from marine sponges, bromotyrosine alkaloids represent a significant and well-studied class of metabolites. mdpi.combeilstein-journals.org These compounds are primarily isolated from sponges of the order Verongida and are characterized by the presence of a brominated tyrosine amino acid precursor. mdpi.combeilstein-journals.org First identified in 1913, over 360 bromotyrosine derivatives have been reported to date, showcasing remarkable chemical diversity. mdpi.com

The significance of bromotyrosine alkaloids lies in their wide spectrum of biological activities. Research has demonstrated their potential as antimicrobial, antiviral, antifungal, and anticancer agents. beilstein-journals.orgontosight.ainih.gov Specific activities include cytotoxicity against various cancer cell lines, inhibition of enzymes like DNA methyltransferase 1, and even anti-HIV and antimalarial properties. beilstein-journals.orgnih.govresearchgate.netacs.orgmdpi.com This broad range of bioactivities has made them a subject of intense interest for chemists and pharmacologists.

Overview of the Fistularin Family and its Research Landscape

The fistularins are a prominent family of bromotyrosine alkaloids found in several genera of marine sponges, most notably of the order Verongida. researchgate.netnih.govresearchgate.net Fistularin-3 was the first of this family to be isolated in 1979 from the sponge Aplysina fistularis forma fulva. nih.govresearchgate.net Since then, a number of fistularin derivatives have been discovered, including Fistularin 2. acs.orgnih.gov

The general structure of fistularins features two brominated tyrosine units linked by a central chain. researchgate.net Research on the fistularin family has revealed a range of potent biological activities, primarily centered on their cytotoxicity against various cancer cell lines. researchgate.netnih.govucl.ac.uk Studies have explored their antiproliferative and pro-apoptotic effects on hematologic malignancies and their potential to inhibit inflammatory responses. nih.govucl.ac.ukupol.cz The complex and unique stereochemistry of fistularins has also been a significant area of investigation. nih.govifremer.fr While initially isolated from sponges, there is evidence suggesting that symbiotic microorganisms, such as the bacterium Pseudovibrio denitrificans, may be the true producers of some of these compounds, opening up avenues for sustainable production through fermentation. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

73622-21-6 |

|---|---|

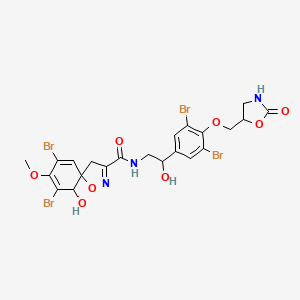

Molecular Formula |

C22H21Br4N3O8 |

Molecular Weight |

775 g/mol |

IUPAC Name |

7,9-dibromo-N-[2-[3,5-dibromo-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C22H21Br4N3O8/c1-34-18-13(25)4-22(19(31)16(18)26)5-14(29-37-22)20(32)27-7-15(30)9-2-11(23)17(12(24)3-9)35-8-10-6-28-21(33)36-10/h2-4,10,15,19,30-31H,5-8H2,1H3,(H,27,32)(H,28,33) |

InChI Key |

WKUSHGVKGFQCSJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br |

Origin of Product |

United States |

Origin, Isolation, and Natural Occurrence of Fistularin 2

Marine Sponge Bioprospecting and Distribution

The search for novel bioactive compounds from marine organisms, a process known as bioprospecting, has led to the identification of a vast array of natural products. Marine sponges, in particular, are prolific producers of such compounds.

The initial discovery of the fistularin family of compounds, including Fistularin 2, was from the marine sponge Aplysina fistularis forma fulva. In 1979, Gopichand and Schmitz reported the isolation of Fistularin-1, Fistularin-2, and Fistularin-3 from this particular sponge species nih.govresearchgate.net. This finding marked a significant step in the study of bromotyrosine alkaloids from marine sources.

More recently, this compound has been isolated from a different sponge, Ecionemia acervus, which belongs to the order Astrophorida nih.gov. A study involving activity-guided fractionation based on the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) led to the isolation of six fistularin compounds, including this compound, from this sponge nih.gov. The structure of the isolated this compound was confirmed through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. Quantum calculations were also performed to confirm the stereochemistry of Fistularin 1 and this compound isolated from this source nih.gov.

Fistularins are considered characteristic secondary metabolites of marine sponges belonging to the order Verongida nih.govresearchgate.net. The genus Aplysina is a well-known producer of a diverse range of brominated tyrosine derivatives nih.gov. Besides Aplysina fistularis forma fulva, other species within this genus and order have been found to contain fistularin-related compounds. For instance, 11-deoxyfistularin-3 was isolated from the Caribbean sponge Aplysina fistularis insularis nih.gov. Another example is the isolation of Fistularin 3 and 11-ketofistularin 3 from the marine sponge Aplysina archeri nih.gov. The stereochemical variations of fistularin-3 have been observed in different Verongid sponges collected from various geographical locations, including the Great Barrier Reef (Australia), Baía de Todos os Santos (Brazil), and Key Largo, Florida (USA) acs.org. This highlights the widespread occurrence of this class of compounds within the Verongida order.

Table 1: Sponges known to produce this compound and related compounds

| Compound | Sponge Species | Order | Reference |

|---|---|---|---|

| This compound | Aplysina fistularis forma fulva | Verongiida | nih.govresearchgate.net |

| This compound | Ecionemia acervus | Astrophorida | nih.gov |

| Fistularin 1 | Aplysina fistularis forma fulva | Verongiida | researchgate.net |

| Fistularin 3 | Aplysina fistularis forma fulva | Verongiida | nih.gov |

| 11-deoxyfistularin-3 | Aplysina fistularis insularis | Verongiida | nih.gov |

| Fistularin 3 | Aplysina archeri | Verongiida | nih.gov |

Microbial Contributions to Fistularin Biosynthesis

The production of many sponge-derived natural products is often attributed to the symbiotic microorganisms residing within the sponge tissue.

Strong evidence for the microbial origin of fistularins comes from the identification of Fistularin-3 in cultures of the marine bacterium Pseudovibrio denitrificans Ab134 nih.govacs.org. This bacterium was isolated from the marine sponge Arenosclera brasiliensis nih.gov. The production of Fistularin-3 by a cultured bacterium demonstrates for the first time that bromotyrosine-derived alkaloids, previously thought to be exclusive to Verongida sponges, can be biosynthesized by a marine bacterium acs.org. This discovery suggests that microorganisms are likely the true producers of these compounds, or at least play a crucial role in their biosynthesis nih.gov. Pseudovibrio denitrificans is a genus of marine, facultatively anaerobic, and fermentative bacteria capable of denitrification nih.govresearchgate.net.

The sponge and its associated microbial community form a complex functional unit known as the holobiont nih.gov. The interactions within this holobiont are crucial for the production of a wide range of secondary metabolites nih.gov. The stereochemical diversity of fistularin-3 found in various Verongid sponges has led to the hypothesis that this variability may be due to biotransformation processes carried out by the associated microbial flora acs.org. Furthermore, studies on Aplysina Red Band Syndrome (ARBS) in Aplysina cauliformis have shown that the infection elicits rapid responses within the sponge holobiont, including changes in the concentrations of major secondary metabolites like fistularin-3 researchgate.netresearchgate.net. This indicates that the holobiont's metabolic output, including the production of fistularins, is dynamic and can be influenced by external factors such as disease researchgate.net.

Biosynthesis and Biogenetic Pathways of Fistularin 2

Tyrosine as the Primary Biogenetic Precursor

The biosynthetic journey of Fistularin 2, and indeed the entire class of bromotyrosine alkaloids, commences with the fundamental amino acid, L-tyrosine. mdpi.comnih.gov Found ubiquitously in marine invertebrates, tyrosine serves as the foundational building block for a vast array of secondary metabolites. researchgate.net Labeling studies have unequivocally demonstrated that the carbon skeleton of the bromotyrosine units within these complex molecules originates from tyrosine, which itself can be derived from phenylalanine through hydroxylation. mdpi.comresearchgate.net This initial step underscores the central role of primary metabolism in supplying the precursors for the assembly of these specialized compounds. The sponges of the order Verongida, in particular, are renowned for their prolific production of these tyrosine-derived metabolites. mdpi.comunige.it

Enzymatic Steps in Bromotyrosine Alkaloid Formation

The transformation of tyrosine into the complex structure of this compound involves a series of precise enzymatic reactions. These steps are responsible for the halogenation, methylation, and formation of key intermediates that are characteristic of this class of compounds.

Halogenation and O-Methylation Processes

A hallmark of bromotyrosine alkaloids is the presence of bromine atoms on the aromatic rings. This is achieved through the action of bromoperoxidase enzymes, which catalyze the electrophilic bromination of the tyrosine ring. mdpi.comunige.it The degree of bromination can vary, leading to mono- or di-brominated tyrosine units, which contributes to the structural diversity observed within the fistularin family. unige.it Concurrently, or in a stepwise fashion, O-methylation of the phenolic hydroxyl group occurs, a reaction likely facilitated by a methylase enzyme. mdpi.commdpi.com These initial modifications are crucial for the subsequent cyclization reactions.

Formation of Oxime and Arene Oxide Intermediates

Following halogenation and methylation, the amino acid side chain of the modified tyrosine undergoes significant transformation. An aminotransferase catalyzes a deamination reaction, which is followed by the conversion of the resulting keto group into an oxime, a reaction mediated by an oximinotransferase. mdpi.com This oxime intermediate is a critical juncture in the biosynthetic pathway, leading to various classes of bromotyrosine derivatives. nih.gov For the formation of the spiroisoxazoline core of this compound, the aromatic ring of the oxime intermediate is proposed to undergo epoxidation by a monooxygenase, possibly a cytochrome P450 enzyme, to form an arene oxide intermediate. mdpi.commdpi.comuni-muenchen.de

Proposed Cyclization and Rearrangement Mechanisms for Spiroisoxazolines

The formation of the characteristic spiroisoxazoline moiety is a key and complex step in the biosynthesis of this compound. It is proposed that the nucleophilic oxime group attacks the electrophilic arene oxide intermediate. mdpi.com This intramolecular cyclization leads to the formation of the isoxazoline (B3343090) ring and the spirocyclic center. mdpi.com This process is an enantiodivergent desymmetrization, meaning it can lead to different stereoisomers, which adds another layer of complexity and diversity to these natural products. mdpi.com The exact nature of the enzymatic control over this cyclization and any subsequent rearrangements is an area of active investigation.

Comparative Analysis of Biosynthetic Routes within the Fistularin Series

The fistularin family of compounds showcases a remarkable diversity in structure, arising from variations in their biosynthetic pathways. While all originate from tyrosine, differences in the degree of halogenation, modifications to the connecting chain, and the nature of the terminal units lead to a range of analogs.

Structural Elucidation and Stereochemical Investigations of Fistularin 2

Spectroscopic Techniques for Definitive Structural Characterization

The foundational step in characterizing Fistularin 2 involves a suite of spectroscopic methods that provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each atom within the molecule. researchgate.net The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular framework. researchgate.netnih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Related Fistularin Compound (Fistularin-3 in acetone-d₆)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1, 1' | 73.5 | 5.06, d |

| 5, 5' | 131.1 | 6.56, d |

| 6, 6' | 90.3 | - |

| 7, 7' | 39.7 | 3.17, 3.61 |

| 8, 8' | 154.3 | - |

| 9, 9' | 159.0 | - |

| 10, 10' | 42.6 | 3.57 |

| 11 | 70.6 | 4.65 |

| 12 | 137.2 | - |

| 13, 17 | 130.4 | 7.57, s |

| 14, 16 | 117.3 | - |

| 15 | 151.4 | - |

| 18 | 69.5 | 3.35 |

| 19 | 62.0 | 4.65 |

| 20 | 42.6 | 3.35 |

Note: This table presents data for a closely related compound, Fistularin-3, to illustrate the type of data obtained from NMR spectroscopy. Specific data for this compound can vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of this compound. researchgate.net This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the unambiguous determination of its elemental composition. For example, the molecular formula of a related compound, 14-debromo-11-deoxyfistularin-3, was deduced as C₃₁H₃₁Br₅N₄O₁₀ from its HRMS–ESI(+) data. beilstein-journals.org This level of accuracy is critical for distinguishing between compounds with similar masses and for confirming the presence of specific isotopes, such as the characteristic bromine isotope pattern. beilstein-journals.org

Advanced Stereochemical Determination Methodologies

Beyond the planar structure, defining the absolute configuration of the chiral centers in this compound is a significant challenge that requires sophisticated analytical techniques.

Mosher's Ester Analysis for Absolute Configuration Assignment

The modified Mosher's ester analysis is a powerful NMR-based method used to determine the absolute configuration of chiral secondary alcohols. researchgate.netcnrs.frmdpi.com This technique involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). cnrs.frmdpi.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute configuration can be assigned. mdpi.comresearchgate.net This method has been successfully applied to determine the stereochemistry of related fistularin compounds, such as fistularin-3. nih.govresearchgate.net

Quantum Chemical Calculations for Stereochemical Confirmation

To further corroborate the stereochemical assignments, quantum chemical calculations are employed. nih.govresearchgate.net These computational methods can predict the NMR chemical shifts and other spectroscopic properties for different possible stereoisomers of a molecule. nih.gov By comparing the calculated data with the experimental data, the most likely stereoisomer can be identified. For instance, the DP4+ probability method, which relies on calculated NMR chemical shifts, was used to support the stereochemistry of Fistularin-1. nih.gov Although the DP4+ method was not successful for this compound in one study, the stereochemistry of its 2-oxazolidone moiety was suggested based on its biogenetic relationship to the stereochemically defined Fistularin-3. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light. ird.fr The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. While a comparison of the ECD spectrum did not provide clear evidence for the stereochemistry of Fistularin-3 in one study, it has been successfully used in combination with other methods for the complete assignment of absolute configurations in other fistularin derivatives, like 11-epi-fistularin-3. nih.govcnrs.frird.fr

Structural Relationships and Heterogeneity with Fistularin Congeners

This compound belongs to the fistularin family of brominated tyrosine-derived alkaloids, which exhibit considerable structural diversity. This heterogeneity arises from variations in the central chain connecting the two terminal spirocyclohexadienylisoxazoline moieties, as well as stereochemical differences.

Differentiation from Fistularin-1 and Fistularin-3

Fistularin-1, -2, and -3 are closely related congeners first isolated from the marine sponge Aplysina fistularis forma fulva. awi.deresearchgate.netsi.edu While they share the same core skeleton, they differ in the structure of one of the terminal units.

Fistularin-3 possesses a symmetrical-like structure with two spirocyclohexadienylisoxazoline rings connected by a central chain. nih.gov In contrast, Fistularin-1 and Fistularin-2 feature a 2-oxazolidone moiety at one of the terminals, a modification believed to arise from the esterification at different ends of the Fistularin-3 chain. nih.gov Specifically, the 2-oxazolidone ring in Fistularin-1 and Fistularin-2 is suggested to be formed at the 17R and 11S positions, respectively. nih.gov This structural modification makes Fistularin-1 and Fistularin-2 distinct from the pseudodimeric structure of Fistularin-3. nih.gov

Table 1: Key Structural Differences between Fistularin-1, -2, and -3

| Feature | Fistularin-1 | Fistularin-2 | Fistularin-3 |

| Terminal Moiety 1 | Spirocyclohexadienylisoxazoline | Spirocyclohexadienylisoxazoline | Spirocyclohexadienylisoxazoline |

| Terminal Moiety 2 | 2-oxazolidone | 2-oxazolidone | Spirocyclohexadienylisoxazoline |

| Point of Esterification | C-17 (R-configuration) | C-11 (S-configuration) | N/A |

Stereoisomeric and Deoxy-Analogues (e.g., 11-deoxyfistularin-3, 19-deoxyfistularin-3, 11-epi-fistularin-3)

The structural diversity within the fistularin family is further expanded by the existence of various stereoisomers and deoxy-analogues, primarily of Fistularin-3. These variations often involve the chiral centers at C-11 and C-17.

11-deoxyfistularin-3 : This analogue, isolated from the Caribbean sponge Aplysina fistularis insularis, is characterized by the absence of a hydroxyl group at the C-11 position. acs.orgacs.org Its structure was confirmed through spectroscopic analysis and by chemical reduction of 11-ketofistularin-3. acs.orgacs.org The ¹H NMR spectrum of 11-deoxyfistularin-3 lacks the signal for the 11-CHOH group and instead shows a multiplet corresponding to an 11-CH2 group. acs.org

19-deoxyfistularin-3 : As the name suggests, this analogue lacks the hydroxyl group at the C-19 position. ird.fr It has been isolated from marine sponges and its structure determined through spectroscopic methods. ird.frbenthamopenarchives.com

11-epi-fistularin-3 : This compound is a stereoisomer of Fistularin-3, differing in the configuration at the C-11 chiral center. clockss.orgnih.gov Initially reported from the sponge Agelas oroides, comparison of its ¹³C and ¹H NMR data with that of Fistularin-3 revealed significant differences, particularly at C-11. clockss.orgnih.gov For instance, the chemical shift for C-11 in 11-epi-fistularin-3 is reported at 70.6 ppm, compared to 69.5 ppm in Fistularin-3. clockss.orgnih.gov The optical rotation also differs significantly between the two epimers. clockss.orgnih.gov Subsequent studies have further elucidated the absolute stereochemistry of different isomers of 11-epi-fistularin-3, such as (+)-1(R), 6(S), 1′(R), 6′(S), 11(R), 17(S)-fistularin-3. mdpi.commdpi.comresearchgate.netird.fr

Other related analogues include 11,19-dideoxyfistularin-3 , which lacks hydroxyl groups at both the C-11 and C-19 positions, and 14-debromo-11-deoxyfistularin-3 , which is missing a bromine atom on the central benzene (B151609) ring of 11-deoxyfistularin-3. benthamopenarchives.comresearchgate.netbeilstein-journals.org

Table 2: Comparison of Fistularin-3 and its Analogues

| Compound | Key Structural Feature | Point of Modification |

| Fistularin-3 | Parent compound with two secondary hydroxyls | C-11 and C-19 |

| 11-deoxyfistularin-3 | Lacks a hydroxyl group | C-11 |

| 19-deoxyfistularin-3 | Lacks a hydroxyl group | C-19 |

| 11-epi-fistularin-3 | Epimer of Fistularin-3 | C-11 |

| 11,19-dideoxyfistularin-3 | Lacks two hydroxyl groups | C-11 and C-19 |

| 14-debromo-11-deoxyfistularin-3 | Lacks a bromine atom and a hydroxyl group | C-14 and C-11 |

Biological Activities and Mechanistic Studies of Fistularin 2 in Vitro and Preclinical Research

Anti-inflammatory Modulatory Effects (In Vitro Systems)

Studies utilizing in vitro models have demonstrated that Fistularin 2 possesses significant anti-inflammatory capabilities. Research conducted on cell cultures, such as a co-culture system of human epithelial Caco-2 cells and THP-1 macrophages, has elucidated its effects on various inflammatory markers and signaling pathways. mdpi.comresearchgate.netnih.govgnu.ac.kr These bioactive properties suggest its potential as a modulator of inflammation-related diseases. mdpi.comnih.gov

This compound has been shown to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.comdntb.gov.ua In studies involving THP-1 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), this compound demonstrated a concentration-dependent inhibition of both NO and PGE2 production. mdpi.comresearchgate.net Due to moderate cytotoxicity observed at concentrations above 5 μM, its inhibitory effects were evaluated at lower concentrations. mdpi.com

Table 1: Effect of this compound on NO and PGE2 Production in THP-1 Macrophages

| Concentration (μM) | NO Inhibition | PGE2 Inhibition |

|---|---|---|

| 1.25 | Observed | Observed |

| 2.5 | Observed | Observed |

| 5.0 | Observed | Observed |

Source: Data derived from studies on THP-1 macrophages activated with LPS and IFNγ. mdpi.com

The inhibitory action of this compound on NO and PGE2 production is linked to its ability to downregulate the expression of the pro-inflammatory enzymes responsible for their synthesis. mdpi.comnih.gov Specifically, this compound significantly attenuated the LPS and IFNγ-induced expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner in a co-culture system of Caco-2 and THP-1 cells. researchgate.netnih.gov This downregulation at the protein level is a critical mechanism for its anti-inflammatory effects. researchgate.netnchu.edu.tw

This compound also demonstrates the ability to reduce the production of several pro-inflammatory cytokines that play a crucial role in the inflammatory cascade. frontiersin.orgnih.gov In a co-culture system designed to mimic the intestinal environment, this compound, as part of a group of isolated fistularin compounds, effectively inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) that were induced by LPS and IFNγ. mdpi.comresearchgate.netnih.gov

The molecular mechanism underlying the anti-inflammatory effects of this compound involves its interference with crucial intracellular signaling pathways. mdpi.comnih.gov Research has shown that fistularin compounds, including this compound, downregulate the phosphorylation of mitogen-activated protein kinases (MAPKs). mdpi.comresearchgate.net This action is a response to the inhibition of the nuclear translocation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS, COX-2, and various cytokines. mdpi.comnih.govnchu.edu.twarvojournals.org By preventing the translocation of NF-κB to the nucleus, this compound effectively suppresses the transcription of these target genes. nih.govsci-hub.se

Antineoplastic and Cytotoxic Research (In Vitro Cell Line Models)

Fistularin compounds have been investigated for their potential as anticancer agents due to their cytotoxic properties against various cancer cell lines. mdpi.comresearchgate.netnih.gov

While the broader family of fistularins has shown cytotoxic activity against multiple cancer cell lines, specific data on this compound's antiproliferative effects against the listed cell lines such as MCF-7, Jurkat, HL60, CCRF-CEM, K562, A549, and U2OS are not detailed in the available research. However, studies on the anti-inflammatory properties of this compound did note its cytotoxic effects on certain cell types. Specifically, this compound showed moderate cytotoxicity against THP-1 macrophage cells at concentrations greater than 5 μM. mdpi.com Further research is required to determine its specific antiproliferative profile against a wider range of human cancer cell lines.

Table of Mentioned Compounds

| Compound Name |

|---|

| 11-Deoxyfistularin-3 |

| 11-oxoaerothionin |

| Aerothionin |

| Caco-2 |

| CCRF-CEM |

| COX-2 (Cyclooxygenase-2) |

| Curcumin |

| Doxorubicin |

| ERK1/2 |

| Fistularin 1 |

| This compound |

| Fistularin 3 |

| HL60 |

| IL-1β (Interleukin-1beta) |

| IL-6 (Interleukin-6) |

| iNOS (Inducible NO Synthase) |

| JNK |

| Jurkat |

| K562 |

| MAPK (Mitogen-activated protein kinase) |

| MCF-7 |

| NF-κB (Nuclear factor-kappa B) |

| Nitric Oxide (NO) |

| p38 |

| Prostaglandin E2 (PGE2) |

| Quercetin |

| THP-1 |

| TNF-α (Tumor necrosis factor-alpha) |

| U2OS |

Induction of Apoptosis and Associated Cellular Processes

Current scientific literature lacks specific studies investigating the induction of apoptosis by this compound. While related compounds, such as Fistularin-3, have been shown to induce apoptosis in human leukemia cell lines, these findings are specific to that particular stereoisomer and cannot be directly extrapolated to this compound. researchgate.netucl.ac.ukupol.cz Research has demonstrated that Fistularin-3 can trigger an increase in annexin (B1180172) V, a marker for apoptosis, in U937 cells. researchgate.netucl.ac.uk However, no equivalent studies focused on this compound have been published.

Potential Modulation of Tumor Cell Autophagy

There is currently no direct scientific evidence from in vitro or preclinical research to suggest that this compound modulates tumor cell autophagy. The potential for autophagy modulation has been explored for other members of the fistularin family, such as Isofistularin-3, a stereoisomer of Fistularin-3. mdpi.comnih.gov Studies on Isofistularin-3 have shown that it can induce morphological changes characteristic of autophagy and increase the conversion of LC3I to LC3-II, a key indicator of autophagic activity in cancer cells. nih.gov Nevertheless, dedicated research into the effects of this compound on autophagic pathways is absent from the current body of scientific literature.

Antimicrobial and Antiviral Efficacy (In Vitro Investigations)

The fistularin family of compounds is generally recognized for its biological activities, including antimicrobial and antiviral effects. researchgate.netresearchgate.net However, specific data for this compound is largely unavailable.

Antiviral Effects (e.g., HIV-1 Replication Inhibition)

The potential of this compound as an antiviral agent has not been reported in published scientific literature. In contrast, its stereoisomer, Fistularin-3, has been investigated for its anti-HIV-1 activity. Studies have shown that Fistularin-3 can inhibit the nuclear import stage of HIV-1 replication and block the entry of X4-tropic HIV-1 strains. redalyc.orgudea.edu.co These antiviral properties are specific to Fistularin-3 and cannot be assumed for this compound without direct experimental evidence.

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv)

There is a lack of data on the antimycobacterial activity of this compound. Research on other fistularin derivatives has shown promising results. Specifically, (+)-fistularin-3 and 11-deoxyfistularin-3 have been documented to exhibit activity against Mycobacterium tuberculosis H37Rv, with reported Minimum Inhibitory Concentrations (MICs) of 7.1 µM and 7.3 µM, respectively. nih.govufba.br One study further specified that Fistularin-3 was effective against replicating M. tuberculosis but not against dormant forms. nih.gov The efficacy of this compound against M. tuberculosis has not been evaluated in these or other known studies.

Antiparasitic Potential (In Vitro Assays)

No in vitro assays evaluating the antiparasitic potential of this compound have been documented in the scientific literature. Various bromotyrosine derivatives isolated from the marine sponge Verongula rigida, including Fistularin-3, have been screened for activity against protozoan parasites such as Leishmania panamensis, Plasmodium falciparum, and Trypanosoma cruzi. mdpi.comnih.gov However, this compound was not included in these reported screenings, and its potential in this area remains unknown.

Leishmanicidal Activity

In vitro studies have been conducted to evaluate the efficacy of fistularin compounds against Leishmania parasites. While specific data for this compound is not detailed in the provided search results, studies on related compounds like fistularin-3 have shown very weak activity against Leishmania panamensis, with only 8% inhibition. researchgate.net Another related compound, 11-hydroxyaerothionin, demonstrated 12.6% inhibition of intracellular amastigotes of Leishmania at a concentration of 10 μM without exhibiting cytotoxicity at 20 μM. nih.govmdpi.com The search for effective leishmanicidal agents from natural sources remains an active area of research, with various plant extracts and their constituents showing a wide range of inhibitory concentrations. mdpi.comphcogrev.com

Trypanocidal Activity

The potential of fistularin compounds to combat Trypanosoma cruzi, the parasite responsible for Chagas disease, has been explored. Fistularin-3, a closely related compound to this compound, exhibited very weak activity, with only 6% inhibition against T. cruzi. researchgate.net In a broader context, studies on other natural compounds have shown varying degrees of trypanocidal activity. springermedizin.denih.gov For instance, some methylated flavonoids have demonstrated moderate activity, although often with a lack of selectivity against mammalian cells. springermedizin.de

Anti-Plasmodium falciparum Activity

Research into the anti-malarial properties of fistularin derivatives has been documented. Fistularin-3 showed weak in vitro activity against Plasmodium falciparum, with an 11% inhibition rate. researchgate.netsemanticscholar.org In contrast, other bromotyrosine derivatives have demonstrated more significant anti-malarial potential. nih.govmdpi.com The quest for new anti-malarial drugs is ongoing, with various synthetic and natural compounds being investigated for their efficacy against drug-resistant strains of P. falciparum. mdpi.commdpi-res.comnih.gov

Enzyme Modulatory Activities (In Vitro Enzymatic Assays)

This compound and its analogs have been investigated for their ability to inhibit specific enzymes that are key targets in various diseases.

Inhibition of DNA Methyltransferase 1 (DNMT1)

Fistularin-3 and its derivatives have been identified as inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme that plays a crucial role in epigenetic regulation and is a target in cancer therapy. researchgate.netresearchgate.net Isofistularin-3, another related compound, was found to inhibit the purified DNMT1 enzyme with an IC50 of 13.5 ± 5.4 μM. nih.gov This inhibitory action is believed to be a result of binding to the DNA interacting pocket of the enzyme. nih.gov The development of non-nucleoside DNMT1 inhibitors is an area of significant interest in the search for new anticancer agents. frontiersin.orgnih.gov

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. jrespharm.comnih.govmdpi.com Studies on bromotyrosine alkaloids have shown their potential as AChE inhibitors. researchgate.net While specific data for this compound was not found in the search results, the related compound fistularin 1 exhibited inhibitory activity against human recombinant AChE with an IC50 of 47.5 μM. researchgate.net Another bromotyrosine derivative, homoaerothionin, was a more potent inhibitor with an IC50 of 4.5 μM. researchgate.net These findings suggest that the spirocyclohexadienylisoxazole moiety and the length of the alkyl diamine linkage are important for inhibitory activity. researchgate.net

Other Investigated Biological Activities

Beyond its antiparasitic and enzyme modulatory effects, this compound has been assessed for other biological activities, primarily its cytotoxic effects. In a cell viability assay using CCK-8, this compound demonstrated moderate cytotoxicity at concentrations greater than 5 μM. mdpi.com Other studies have highlighted the cytotoxic potential of the broader fistularin family against various cancer cell lines. researchgate.netnih.gov For example, 11-deoxyfistularin-3 showed cytotoxicity against MCF-7 human breast carcinoma cells. mdpi.comnih.gov The anti-inflammatory properties of fistularin compounds have also been noted, with studies showing they can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.comnih.gov

Data Tables

Table 1: In Vitro Antiparasitic Activity of Fistularin-3

| Parasite | % Inhibition | Reference |

| Leishmania panamensis | 8% | researchgate.net |

| Trypanosoma cruzi | 6% | researchgate.net |

| Plasmodium falciparum | 11% | researchgate.netsemanticscholar.org |

Table 2: In Vitro DNMT1 and AChE Inhibition by Fistularin Analogs

| Compound | Target Enzyme | IC50 | Reference |

| Isofistularin-3 | DNMT1 | 13.5 ± 5.4 μM | nih.gov |

| Fistularin 1 | AChE | 47.5 μM | researchgate.net |

| Homoaerothionin | AChE | 4.5 μM | researchgate.net |

Antifouling Properties

Biofouling is the undesirable accumulation of microorganisms, plants, algae, and animals on submerged structures. marisonia.com This process begins with the formation of a conditioning film of organic molecules, which is then colonized by bacteria to form a biofilm. marisonia.com This biofilm can then facilitate the settlement of larger organisms, such as barnacles, mussels, and algae. marisonia.com

Fistularin-2, a bromotyrosine derivative isolated from marine sponges, has been investigated for its potential as a natural antifouling agent. conicet.gov.ar Research has shown that extracts from the sponge Aplysina fistularis forma fulva, which contains fistularin-1, -2, and -3, inhibited the settlement of barnacles in field experiments conducted in Santa Marta harbor. conicet.gov.ar

In laboratory-based assays, the antifouling activity of various marine natural products has been evaluated against different fouling organisms. While specific data for Fistularin-2's activity against a wide range of organisms is not extensively detailed in the provided results, related bromotyrosine compounds have shown varied effects. For instance, some bromotyrosine metabolites exhibit inhibitory activity against the growth and adhesion of marine bacteria and microalgae. mdpi.com The mechanism of antifouling action for some of these compounds is believed to be non-toxic, interfering with the settlement process rather than causing cell death. mdpi.com

The settlement of barnacle larvae, a key event in macrofouling, is a complex process influenced by various chemical and physical cues. nih.govresearchgate.net Some studies suggest that certain compounds can interfere with this process. For example, some bromotyrosine derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission, which may play a role in the settlement of barnacle cyprid larvae. mdpi.com

Further research into the specific effects of Fistularin-2 on the life stages of various fouling organisms and its precise mechanism of action will be crucial in determining its potential for development as a commercial antifouling agent.

Interactive Data Table: Antifouling Activity of Related Compounds

| Compound/Extract | Organism(s) | Activity | Source |

| Aplysina fistularis forma fulva extract (contains Fistularin-1, -2, -3) | Barnacles | Inhibited settlement | conicet.gov.ar |

| Bromotyrosine Metabolite (Compound 3) | Vibrio strains | Inhibited adhesion | mdpi.com |

| Bromotyrosine Metabolite (Compound 3) | V. aestuarianus | Inhibited growth | mdpi.com |

| Bromotyrosine Metabolite (Compound 5) | Bacteria and Microalgae | Broad spectrum, targeted, non-toxic inhibition | mdpi.com |

Structure Activity Relationship Sar Studies of Fistularin 2 and Its Analogues

Identification of Pharmacophores and Key Structural Motifs for Bioactivity

The bioactivity of fistularin-type compounds is intrinsically linked to their unique chemical architecture, which is derived from bromotyrosine. nih.gov The core structure features two brominated tyrosine units linked by a spermidine (B129725) or a related polyamine chain. Key structural motifs that are considered crucial for the bioactivity of these molecules include:

Brominated Aromatic Rings: The presence of bromine atoms on the phenolic rings is a hallmark of this class of compounds and is often associated with their potent biological activities. researchgate.netmdpi.com These halogen atoms can influence the electronic properties of the molecule and enhance its interaction with biological targets.

Oxazolidinone Ring: In fistularin 2, one of the bromotyrosine units is modified to include an oxazolidinone ring. nih.gov This five-membered heterocyclic ring contributes to the structural diversity and may be involved in specific binding interactions.

Linking Chain: The nature and length of the polyamine linker connecting the two tyrosine-derived units can impact the molecule's flexibility and spatial orientation, which are critical for optimal binding to biological targets.

Research has indicated that the combination and specific arrangement of these structural elements define the pharmacophore, which is the three-dimensional arrangement of atoms or functional groups responsible for the biological activity. mdpi.comresearchgate.net For instance, studies on various fistularin analogues have shown that modifications to any of these key motifs can lead to significant changes in their cytotoxic or anti-inflammatory properties. nih.govresearchgate.net

Influence of Stereochemistry on Biological Potency and Selectivity

The complex structure of this compound contains multiple stereocenters, and their absolute configuration has a profound impact on biological activity. The precise three-dimensional arrangement of atoms is crucial for the molecule's ability to bind to its biological target with high affinity and selectivity.

Quantum calculations have been employed to confirm the stereochemistry of fistularin-2. researchgate.netresearchgate.netnih.gov Studies on related compounds, such as fistularin-3 and its stereoisomers, have demonstrated that even subtle changes in the stereochemistry at a single carbon center can dramatically alter cytotoxic potency and selectivity against different cancer cell lines. nih.gov For example, 11-epi-fistularin-3, a stereoisomer of fistularin-3, exhibited different cytotoxic profiles compared to fistularin-3 itself, highlighting the importance of the stereochemistry at position C-11. nih.gov

The determination of the absolute configuration of these complex molecules is often achieved through a combination of advanced spectroscopic techniques, such as NMR spectroscopy and circular dichroism, as well as chemical methods like the Mosher's ester analysis. nih.govuea.ac.uk These studies are essential for establishing a clear and definitive SAR, as they allow researchers to correlate specific stereochemical arrangements with observed biological effects. The stereochemical homogeneity of isolated fistularin compounds is often established by comparing their carbon and proton chemical shifts with those of known stereoisomers. researchgate.netresearchgate.net

Development of Derivatives and Analogues for Enhanced Activity

To improve upon the natural bioactivity of this compound and to further probe the SAR, researchers have focused on the synthesis and biological evaluation of various derivatives and analogues. These efforts aim to enhance potency, increase selectivity, and improve pharmacokinetic properties.

Modifications have been targeted at various parts of the fistularin scaffold. For instance, derivatives of the related compound fistularin-3, such as 11-deoxyfistularin-3 and 11,19-dideoxyfistularin-3, have been isolated and studied. nih.gov These naturally occurring analogues provide valuable insights into how structural changes, such as the removal of hydroxyl groups, affect bioactivity. nih.gov For example, 11-deoxyfistularin-3 has shown significant cytotoxicity against certain cancer cell lines. nih.gov

The synthesis of new analogues allows for a more systematic exploration of the SAR. By making targeted chemical modifications, such as altering the substitution pattern on the aromatic rings, modifying the linking chain, or introducing different heterocyclic systems, chemists can fine-tune the molecule's properties. The evaluation of these synthetic analogues in biological assays provides direct feedback on the importance of different structural features.

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

In recent years, computational methods have become increasingly valuable in the study of SAR. mdpi-res.com Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools that complement experimental studies by providing insights into the molecular basis of bioactivity and by guiding the design of new, more potent compounds. nih.govnih.govajchem-a.com

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing a dataset of fistularin analogues with known activities, QSAR can identify the key physicochemical properties and structural descriptors that are most important for potency. This information can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations provide a three-dimensional model of how a ligand, such as this compound, binds to its target protein. frontiersin.org This technique allows researchers to visualize the binding pose, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate a binding affinity score. For fistularin-type compounds, docking studies can help to elucidate how the different structural motifs contribute to target recognition and binding. These computational insights are invaluable for the rational design of new analogues with improved binding characteristics. While specific QSAR and molecular docking studies focused solely on this compound are not extensively detailed in the provided search results, the general applicability of these methods to similar complex natural products is well-established. mdpi-res.comnih.govnih.gov

Synthetic and Semisynthetic Approaches to Fistularin 2 and Its Derivatives

Total Synthesis Strategies for Complex Natural Products

The total synthesis of complex natural products like fistularin 2 presents a significant challenge to organic chemists. These intricate molecules, often possessing multiple stereocenters and unique functional groups, require innovative and efficient synthetic strategies. While specific total synthesis routes for this compound are not extensively detailed in the provided information, general principles for synthesizing such complex molecules can be inferred.

Strategies for the total synthesis of complex natural products often involve a convergent approach, where different key fragments of the molecule are synthesized independently and then coupled together in the later stages. This method allows for greater efficiency and flexibility compared to a linear synthesis, where the molecule is built step-by-step from a single starting material. For molecules with stereocenters, asymmetric synthesis techniques are crucial to control the three-dimensional arrangement of atoms. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products.

In the context of similar marine natural products, iterative coupling strategies have been employed to construct polymeric subunits. Furthermore, methods for the regioselective introduction of functional groups, such as halogens, are critical for achieving the final structure. The development of novel synthetic methodologies, including tunable backbone modifications, can facilitate the synthesis of challenging targets by improving the solubility and handling of synthetic intermediates. rsc.orgresearchgate.netresearchgate.net

Semisynthetic Modifications and Design of Novel Analogues

Semisynthesis, the chemical modification of a naturally occurring compound, is a powerful tool for generating novel analogues with potentially improved biological activities or to probe structure-activity relationships. Starting from a complex natural product scaffold like this compound, which can be isolated from natural sources, chemists can introduce a variety of chemical modifications.

The design of novel analogues often focuses on modifying specific functional groups within the parent molecule. For example, the hydroxyl groups in this compound could be esterified or etherified to produce a library of new compounds. The aromatic rings could be subjected to electrophilic substitution reactions to introduce new substituents. The amide bonds could be hydrolyzed and then reformed with different amino acids or other carboxylic acids.

The goal of these modifications is often to enhance the therapeutic potential of the natural product. For instance, researchers have created novel analogues of other complex natural products, such as oleanolic acid, to improve their anticancer or anti-inflammatory properties. mdpi.com These semisynthetic derivatives can exhibit enhanced potency and selectivity for their biological targets. mdpi.comresearchgate.net The process of creating and testing these analogues provides valuable information about which parts of the molecule are essential for its biological activity.

Chemoenzymatic Synthesis and Biocatalysis Prospects

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. researchgate.net This approach holds significant promise for the synthesis of complex molecules like this compound, particularly for steps that are challenging to achieve with conventional chemistry.

Enzymes, as biocatalysts, offer remarkable regio-, stereo-, and enantioselectivity, which can simplify synthetic routes and reduce the need for protecting groups and purification steps. academie-sciences.frbioline.org.br For instance, lipases can be used for selective acylations or deacylations, while oxidoreductases can perform specific hydroxylations. The use of enzymes can also lead to more sustainable and environmentally friendly processes by avoiding harsh reagents and high temperatures. ethz.chmdpi.com

While the direct application of chemoenzymatic methods to this compound synthesis is not detailed in the provided results, the principles are broadly applicable. For example, a chemoenzymatic approach could be envisioned where a key chiral intermediate of this compound is synthesized using an enzymatic resolution or an asymmetric enzymatic transformation. frontiersin.org The development of biocatalysts through protein engineering can further expand the scope of these reactions to non-natural substrates, paving the way for the synthesis of novel this compound analogues with unique properties. chemrxiv.org

One of the challenges in biocatalysis is the stability and substrate scope of enzymes. However, significant progress has been made in enzyme immobilization and reaction engineering to overcome these limitations, making biocatalysis an increasingly viable tool for industrial-scale synthesis. mdpi.com

Sustainable Production through Biotechnological Fermentation of Microorganisms

The production of complex natural products like this compound, which are often found in low abundance in their natural sources, can be a significant bottleneck for further research and development. Biotechnological fermentation using microorganisms offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources. srce.hr

This approach involves identifying the biosynthetic gene cluster responsible for the production of the natural product in the original organism and then transferring it into a more amenable host microorganism, such as E. coli or yeast (Pichia pastoris). nih.gov This heterologous expression allows for the large-scale production of the compound under controlled fermentation conditions.

Fermentation processes can be optimized to maximize yield and productivity. nih.gov This includes optimizing the growth medium, temperature, pH, and aeration. Different fermentation strategies, such as batch, fed-batch, or continuous fermentation, can be employed depending on the specific product and microorganism. dergipark.org.trekb.eg For example, a two-phase fermentation strategy has been shown to improve the space-time yields for the production of certain recombinant proteins. nih.gov

Furthermore, metabolic engineering of the host microorganism can be used to enhance the production of the desired compound by redirecting metabolic fluxes towards the biosynthetic pathway of interest. While the specific application of these techniques to this compound production has not been reported, the successful biotechnological production of other complex molecules, such as flavors and pharmaceuticals, demonstrates the immense potential of this approach for the sustainable supply of this compound and its derivatives. nih.gov

Ecological Significance and Chemical Ecology of Fistularin 2

Role in Marine Invertebrate Chemical Defense Mechanisms

Marine invertebrates, especially those lacking physical defenses, often rely on a diverse array of secondary metabolites to protect themselves. uncw.edu Sponges of the genus Aplysina, for instance, produce a variety of brominated alkaloids, including fistularin 2, which are considered central to their defense strategies. nih.govresearchgate.net

The production of these compounds is a vital adaptation for survival. nih.gov Research suggests that these chemical defenses are not static. In some Aplysina species, tissue injury can trigger the conversion of isoxazoline (B3343090) precursors into more potently antibiotic compounds like aeroplysinin-1 and a related dienone. researchgate.net This wound-activated conversion highlights a dynamic defense system that can respond to physical threats, potentially protecting the sponge from pathogenic microorganisms that could invade damaged tissues. researchgate.net

These bromotyrosine derivatives, including this compound, are often localized in the sponge's tissues and can be present in high concentrations, indicating a significant metabolic investment in their production. uncw.edu This investment underscores their importance for the organism's fitness and survival in its natural habitat.

Deterrence of Predation and Competition in Marine Ecosystems

A primary ecological function of this compound and related compounds is to deter feeding by predators. nih.govresearchgate.net Sponges are prey for various marine animals, including fish and sea turtles. pnas.org The presence of unpalatable chemical compounds makes the sponge less appetizing, thereby reducing predation pressure.

Studies have demonstrated the effectiveness of these chemical defenses. For example, in feeding assays with the Mediterranean fish Blennius sphinx, crude extracts from Aplysina aerophoba and Aplysina cavernicola, which contain compounds like aerophobin-2 and isofistularin-3, showed strong feeding deterrence. researchgate.net While this compound itself was not the primary deterrent identified in this specific study, the general role of this class of compounds in deterring fish predation is well-established. uncw.eduresearchgate.net The deterrence of predation by these chemical compounds is a critical factor in structuring marine benthic communities. pnas.org

Beyond direct predation, these chemical compounds may also play a role in mediating competitive interactions for space on the seafloor, a limited resource in many marine ecosystems. fsu.edu By inhibiting the growth or settlement of competing organisms, sponges can maintain their position and access to resources.

Antifouling Mechanisms and Ecological Implications

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on surfaces, is a significant challenge for sessile marine organisms. Sponges have evolved chemical defenses to combat this, and bromotyrosine derivatives like this compound are implicated in these antifouling mechanisms. mdpi.comuea.ac.uk These compounds can inhibit the settlement and growth of bacteria and the larvae of larger fouling organisms. mdpi.comscielo.br

The antifouling properties of these metabolites are of considerable interest as they offer a potential source of environmentally benign alternatives to toxic antifouling paints. scielo.br Research into the specific mechanisms by which these compounds prevent fouling is ongoing, but it is clear that they play a vital role in keeping the sponge's surface clean, which is essential for its feeding and respiration. Some studies suggest that these compounds may interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates biofilm formation. nih.gov

Interactions with Symbiotic and Environmental Microbial Communities

Sponges host dense and diverse communities of symbiotic microorganisms, which can constitute a significant portion of the sponge's biomass. mdpi.com These microbial symbionts are believed to be the true producers of many of the secondary metabolites attributed to sponges, including some bromotyrosine derivatives. researchgate.netscielo.br This suggests a complex interplay between the sponge host and its microbial community.

The chemical compounds produced may serve to structure and maintain this symbiotic relationship. mdpi.com For example, they might protect the sponge and its microbial partners from pathogenic bacteria or viruses. The production of these metabolites by symbiotic bacteria highlights the importance of these relationships for the host's chemical defense. researchgate.netscielo.br

The study of these interactions is a rapidly developing field. Understanding the intricate chemical communication and metabolic exchanges between the sponge and its symbionts is key to fully comprehending the ecological role of compounds like this compound. mdpi.com

Chemical Compounds Mentioned

Advanced Analytical Methodologies for Fistularin 2 Research

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools in natural product research. nih.govresearchgate.netresearchgate.net They allow for the analysis of complex mixtures, providing both separation and structural information in a single run. nih.govrjptonline.org This is particularly valuable for the rapid screening of crude extracts from marine organisms to identify known and new compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of Fistularin 2 and related bromotyrosine derivatives. scielo.br This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. nih.gov LC-MS is frequently used to analyze crude organic extracts of sponges from the genus Aplysina to characterize the pattern of secondary metabolites. scielo.br

In research on this compound and its analogs, LC-MS is employed for several key purposes:

Dereplication: Rapidly identifying known compounds like this compound in a complex extract, thereby avoiding redundant isolation efforts. researchgate.net

Metabolite Profiling: Characterizing the intra- and interspecific variability of brominated alkaloids in sponges. For example, studies on various Aplysina species have used LC-MS to map the distribution of Fistularin 3, a closely related compound, among different sponge morphotypes. scielo.br

Stereochemical Analysis: Microscale LC-MS-Marfey's analysis, a specialized application, has been used to determine the absolute stereochemistry of fistularin isomers after hydrolysis. nih.govacs.org This method involves derivatizing the hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and analyzing the resulting diastereomers by LC-MS. acs.org

A typical LC-MS system for this type of analysis might consist of a reversed-phase C18 column coupled to a time-of-flight (TOF) or quadrupole mass spectrometer with an electrospray ionization (ESI) source. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net While it is a cornerstone in the analysis of many natural products, its direct application to large, non-volatile, and thermally labile molecules like this compound is limited. informaticsjournals.co.in The high molecular weight and polar nature of this compound make it unsuitable for direct GC analysis without chemical derivatization to increase its volatility.

Although GC-MS is widely used for phytochemical profiling of plant extracts, its use in the specific context of bromotyrosine alkaloids like this compound is not commonly reported in the literature. researchgate.netinformaticsjournals.co.in The preferred methods for analyzing these complex marine alkaloids remain LC-MS and NMR spectroscopy. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful hyphenated techniques for the complete structural elucidation of compounds directly from complex mixtures. researchgate.net It couples HPLC with NMR spectroscopy, allowing for the acquisition of detailed NMR spectra on separated chromatographic peaks. wiley.com This avoids the often laborious process of isolating pure compounds.

LC-NMR can be operated in several modes, including on-flow (continuous measurement), stopped-flow (flow is halted at the apex of a peak for longer acquisition times), and loop collection (fractions are stored for later analysis). wiley.com The combination of LC-NMR with MS (LC-NMR-MS) provides complementary data, with MS giving the molecular weight and formula and NMR providing the detailed structural connectivity. This combined approach is particularly suitable for the analysis of novel natural products from complex biological matrices like sponge extracts. researchgate.net While specific applications of LC-NMR for this compound are not detailed in the available literature, the technique is broadly applied in marine natural product research for structurally similar compounds. researchgate.net

Cell-Based Assays for High-Throughput Biological Activity Screening (e.g., CCK-8)

Cell-based assays are fundamental to modern drug discovery, forming the basis of many high-throughput screening (HTS) campaigns to identify new bioactive compounds. nuvisan.comoncotarget.comnih.gov These assays use living cells to assess the biological effects of a substance, such as cytotoxicity or the modulation of a specific cellular pathway. nih.gov

The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method used to determine the number of viable cells in a culture. bosterbio.comsigmaaldrich.com It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a soluble, orange-colored formazan (B1609692) dye. bosterbio.comvazymeglobal.com The amount of formazan produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance at approximately 450 nm. sigmaaldrich.com

In the context of this compound research, the CCK-8 assay has been used to evaluate its cytotoxic effects on specific cell lines. In one study, this compound showed moderate cytotoxicity against THP-1 (human monocytic) cells at concentrations of 5 µM and higher. nih.gov This initial cytotoxicity profiling is crucial for determining the appropriate non-toxic concentrations for subsequent mechanistic studies, such as anti-inflammatory assays. nih.gov

| Cell Line | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| THP-1 | This compound | > 5 µM | Moderate cytotoxicity observed | nih.gov |

| THP-1 | This compound | < 5 µM | No significant cytotoxicity (Cell viability > 98%) | nih.gov |

Flow Cytometry for Cellular Response and Apoptosis Analysis

Flow cytometry is a sophisticated technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. nih.govbio-rad-antibodies.com It is an indispensable tool for studying cellular responses to external stimuli, including the induction of apoptosis (programmed cell death). nih.gov By using fluorescent probes, researchers can measure various cellular properties simultaneously, such as cell size, granularity, DNA content, membrane potential, and the expression of specific proteins. bio-rad-antibodies.com

In apoptosis research, flow cytometry can be used to:

Identify and quantify apoptotic cells by detecting changes in the cell membrane, such as the externalization of phosphatidylserine. nih.gov

Analyze the cell cycle distribution (G0/G1, S, G2/M phases) based on DNA content. nih.gov

Measure the collapse of the mitochondrial membrane potential, an early event in apoptosis. nih.gov

Detect the activation of caspases, the key effector enzymes of apoptosis. bio-rad-antibodies.com

While direct studies using flow cytometry to analyze apoptosis induced by this compound are not prominent in the searched literature, the methodology has been applied to structurally related compounds. researchgate.net For instance, other marine natural products have been shown to induce apoptotic cell death in cancer cell lines, with the extent of apoptosis confirmed by flow cytometry analysis. researchgate.net This indicates that flow cytometry is a highly relevant and powerful technique for investigating the potential pro-apoptotic mechanisms of this compound in future cancer research.

Immunochemical Techniques for Protein Expression Studies (e.g., Western Blotting, ELISA)

Immunochemical techniques are vital for studying the effects of a compound on specific protein expression levels and signaling pathways. Western blotting and ELISA are two of the most common methods used for this purpose.

Western Blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. nih.govplos.org The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein. protocols.io This technique allows for the semi-quantitative analysis of protein levels and can detect changes in protein expression or modification (e.g., phosphorylation) in response to treatment with a compound like this compound. researchgate.net

Studies on fistularin compounds have utilized Western blotting to investigate their anti-inflammatory mechanisms. For example, in a co-culture system of Caco-2 and THP-1 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), fistularins, including this compound, were shown to inhibit the expression of key pro-inflammatory proteins. nih.gov

| Target Protein | Cellular Location | Effect of Fistularin Treatment | Biological Pathway | Reference |

|---|---|---|---|---|

| iNOS | Cytoplasm | Downregulation | Inflammation | nih.gov |

| COX-2 | Cytoplasm | Downregulation | Inflammation | nih.gov |

| Phospho-p65 (NF-κB) | Cytoplasm & Nucleus | Inhibited nuclear translocation | NF-κB Signaling | nih.gov |

| IκB-α | Cytoplasm | Increased levels | NF-κB Signaling | nih.gov |

| Phospho-ERK, p38, JNK | Whole Cell | Downregulation | MAPK Signaling | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances like cytokines, hormones, and antibodies in a sample. qiagen.comthermofisher.comnih.gov The "sandwich" ELISA is a common format where a capture antibody is immobilized on the plate, the sample containing the antigen is added, and finally, a detection antibody (linked to an enzyme) is used to generate a measurable signal. thermofisher.com

ELISA has been employed to measure the inhibitory effect of fistularin compounds on the production of pro-inflammatory cytokines. nih.gov In LPS and IFNγ-stimulated THP-1 macrophages, fistularins significantly reduced the secretion of cytokines into the culture medium. nih.gov

Future Research Directions and Unexplored Avenues for Fistularin 2 Investigation

Elucidation of Novel Molecular Targets and Pathways

A critical area for future research is the identification of novel molecular targets and signaling pathways modulated by fistularin 2. Although studies have implicated the NF-κB and MAPK signaling pathways in its anti-inflammatory effects, a comprehensive understanding of its direct protein interactions is lacking. nih.govnih.govresearchgate.net Advanced techniques such as affinity chromatography, proteomics, and in-silico modeling could be employed to identify direct binding partners of this compound. This would provide a more precise understanding of its mechanism of action and could reveal previously unknown therapeutic applications.

Furthermore, exploring its effects on other key cellular processes is warranted. For instance, given the role of bromotyrosine derivatives in modulating various cellular functions, investigating the impact of this compound on pathways related to apoptosis, cell cycle regulation, and autophagy could uncover new therapeutic potentials, particularly in the context of cancer. researchgate.netucl.ac.ukupol.cz

Exploration of Synergistic Biological Effects with Other Compounds

The potential for this compound to act synergistically with other therapeutic agents is a promising and largely unexplored avenue. Combination therapies are becoming increasingly important in treating complex diseases like cancer and inflammatory conditions, as they can enhance efficacy, reduce toxicity, and overcome drug resistance.

Future studies should investigate the synergistic effects of this compound with existing drugs. For example, in the context of cancer, its combination with conventional chemotherapeutic agents or targeted therapies could be explored. nih.govmdpi.com Research on the related compound, (+)-1(R), 6(S), 1'(R), 6'(S), 11(R), 17(S)-fistularin-3, has already demonstrated a synergistic effect with the Bcl-2 inhibitor venetoclax (B612062) in killing acute myeloid leukemia cells, suggesting a promising precedent for the fistularin family. nih.gov Similarly, in inflammatory diseases, combining this compound with other anti-inflammatory drugs could lead to more potent and safer treatment options.

Mechanistic Studies at the Molecular and Cellular Level

While the anti-inflammatory properties of this compound have been demonstrated, the precise molecular and cellular mechanisms underlying these effects require further detailed investigation. nih.govnih.govresearchgate.net Current knowledge indicates that this compound can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-1β, and IL-6. nih.govnih.govresearchgate.net It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These effects are linked to the inhibition of NF-κB nuclear translocation and MAPK phosphorylation. nih.govnih.govresearchgate.net

Future mechanistic studies should aim to dissect these pathways in greater detail. For example, identifying the specific kinases within the MAPK pathway that are targeted by this compound would provide a more refined understanding of its action. Additionally, investigating the upstream signaling events that lead to the inhibition of NF-κB activation is crucial. Techniques such as Western blotting, reporter gene assays, and immunofluorescence microscopy will be instrumental in these investigations.

Table 1: Inhibitory Effects of Fistularin Compounds on Pro-Inflammatory Mediators

| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |

| Fistularin-1 | 20 | 75.3 ± 3.1 | 85.1 ± 2.5 |

| Fistularin-2 | 5 | 68.2 ± 4.5 | 79.8 ± 3.8 |

| Fistularin-3 | 20 | 65.1 ± 2.9 | 72.4 ± 4.1 |

| 19-deoxyfistularin-3 | 20 | 80.5 ± 2.2 | 88.9 ± 1.9 |

| 11-deoxyfistularin-3 | 20 | 55.6 ± 5.2 | 61.3 ± 4.7 |

| 11,19-dideoxyfistularin-3 | 20 | 48.9 ± 6.1 | 54.7 ± 5.5 |

Data adapted from studies on fistularin compounds isolated from the marine sponge Ecionemia acervus. The data for this compound is highlighted. nih.gov

Advanced Biosynthetic Pathway Engineering for Production Optimization

The natural abundance of this compound from its marine sponge sources is often low, posing a significant challenge for its large-scale production and further development as a therapeutic agent. nio.res.innih.gov Therefore, a critical area for future research is the application of advanced biosynthetic pathway engineering to optimize its production.

The biosynthetic pathway of fistularin compounds is thought to originate from brominated tyrosine derivatives. mdpi.comumsl.edu While some genes involved in the biosynthesis of related compounds have been identified in marine bacteria, the complete pathway for this compound remains to be elucidated. acs.orgfrontiersin.org Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound.

Q & A

Q. What are the primary methodologies for isolating Fistularin 2 from marine sources?

this compound is typically isolated via bioassay-guided fractionation using solvent partitioning (e.g., hexane/ethyl acetate/water) followed by chromatographic techniques such as HPLC or flash column chromatography. Purity validation requires NMR (¹H, ¹³C) and mass spectrometry (HRESIMS) .

Q. How can researchers validate the structural identity of this compound?

Structural confirmation relies on spectroscopic

Q. What experimental designs are recommended for assessing this compound’s bioactivity?

Use dose-response assays (e.g., IC₅₀ determination) with positive/negative controls. For cytotoxicity, employ MTT or resazurin assays across multiple cell lines. Include replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. How should researchers address contradictory bioactivity data for this compound?

Q. What are the best practices for storing this compound to ensure stability?

Store lyophilized samples at −80°C in amber vials. For solutions, use anhydrous DMSO (stored under nitrogen) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

- Retrosynthetic analysis : Prioritize modular steps (e.g., esterification of brominated tyrosine derivatives).

- Catalysis : Screen Pd-mediated cross-coupling reactions for regioselectivity .

Q. What strategies resolve discrepancies in this compound’s reported mechanism of action?

- Target deconvolution : Combine CRISPR screening with proteomics (e.g., affinity purification-MS).

- Pathway enrichment analysis : Use tools like STRING-DB to map interactomes .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Scaffold modification : Introduce halogen substitutions at C-3/C-5.

- Bioisosteric replacement : Replace ester groups with amides. Validate via molecular docking (e.g., AutoDock Vina) .

Q. What statistical methods are critical for analyzing this compound’s synergistic effects?

- Combination Index (CI) : Calculate using the Chou-Talalay method.

- SynergyHeatmaps : Visualize dose-matrix interactions .

Q. How can in silico models predict this compound’s pharmacokinetics?

Use SwissADME or pkCSM for absorption/distribution parameters. Validate with in vitro Caco-2 permeability assays .

Data Presentation & Reproducibility

Q. What guidelines ensure reproducibility in this compound studies?

- MIAME compliance : Document raw data (e.g., NMR spectra, chromatograms) in supplementary files.

- Experimental logs : Record batch numbers, instrument calibration dates .

Q. How should researchers report conflicting cytotoxicity data?

Use standardized tables (Table 1) to compare assay conditions, cell lines, and statistical thresholds .

Table 1 : Example Framework for Reporting Cytotoxicity Data

| Parameter | Study A | Study B | Resolution Strategy |

|---|---|---|---|

| Cell Line | HeLa | MCF-7 | Cross-validate with third line (e.g., A549) |

| IC₅₀ (µM) | 2.4 ± 0.3 | 5.1 ± 0.7 | Re-test with uniform solvent controls |

Literature & Ethical Considerations

Q. How to conduct a systematic review of this compound’s pharmacological profiles?

Apply PRISMA guidelines and PICO framework:

Q. What ethical standards apply to preclinical studies involving this compound?

Follow ARRIVE 2.0 guidelines for animal studies and NIH requirements for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |